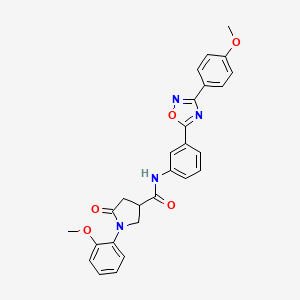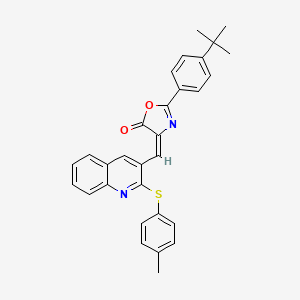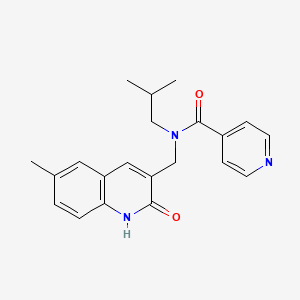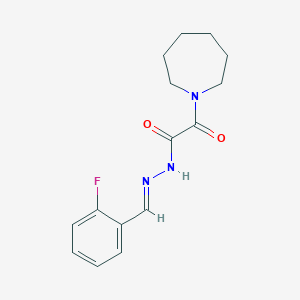
(E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide is a chemical compound that belongs to the class of hydrazones. It is also known as Azepanone or 2-Fluoro-N-(2-((E)-2-oxo-2-(azepan-1-yl)ethylidene)phenyl)acetohydrazide. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of (E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide is not fully understood. However, studies suggest that the compound may act by inhibiting the activity of enzymes involved in various metabolic pathways. It may also interact with cellular components such as DNA, RNA, and proteins, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The (E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, the compound is highly reactive and may require special handling and storage conditions.
Direcciones Futuras
The (E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide has several potential future directions. It can be further studied for its potential applications in drug discovery and development. The compound can also be modified to improve its potency and selectivity towards specific targets. Furthermore, the compound can be used as a lead compound for the development of novel drugs targeting various diseases.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its synthesis method is relatively simple, and it exhibits significant biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of (E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide involves the reaction between 2-fluorobenzaldehyde and azepanone in the presence of acetic acid and hydrazine hydrate. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
The (E)-2-(azepan-1-yl)-N'-(2-fluorobenzylidene)-2-oxoacetohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess significant antimicrobial, antifungal, and anticancer properties. The compound has also been shown to exhibit potent antioxidant and anti-inflammatory activities.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-13-8-4-3-7-12(13)11-17-18-14(20)15(21)19-9-5-1-2-6-10-19/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBUUGVVDUGWQP-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

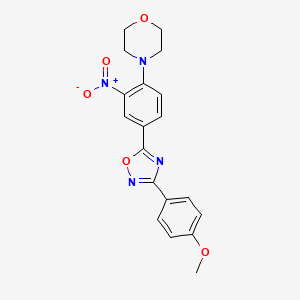

![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)

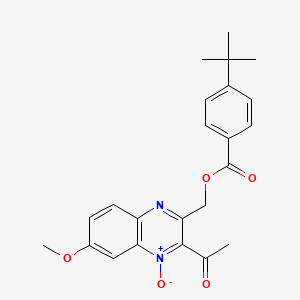


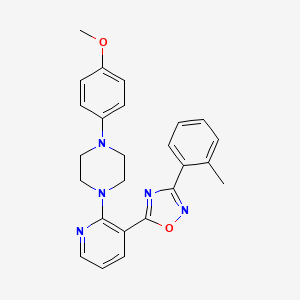

![4-chloro-N-methyl-N-(2-(pyrrolidine-1-carbonyl)benzo[b]thiophen-5-yl)benzenesulfonamide](/img/structure/B7696109.png)

